Tenuifolin is a flavone found in various plants, including Holzknechtia lanceolata, Carthamus tinctorius (safflower), and Scutellaria baicalensis (Chinese skullcap) []. Research suggests tenuifolin may possess a variety of properties with potential applications in scientific studies. Here's a closer look at some key areas of investigation:
Studies have explored tenuifolin's potential role in neurodegenerative diseases like Alzheimer's disease. In vitro and in vivo models suggest tenuifolin may help reduce the formation of amyloid beta plaques, a hallmark of Alzheimer's disease [, ]. Additionally, research indicates tenuifolin may protect neurons from damage caused by oxidative stress, a contributing factor in neurodegeneration [].
Research suggests tenuifolin may possess anti-inflammatory and immunomodulatory properties. Studies indicate tenuifolin may suppress the activity of inflammatory pathways and cytokine production, potentially offering benefits in inflammatory conditions [, ].
Studies have investigated tenuifolin's potential role in cancer. In vitro research suggests tenuifolin may exhibit anti-cancer properties by inducing cell death in cancer cells and suppressing their proliferation [, ]. However, further investigation is needed to understand its potential application in cancer treatment.
Tenuifolin is a natural compound primarily extracted from the roots of Polygala tenuifolia, a plant used in traditional Chinese medicine for various therapeutic purposes. It is classified as a saponin, characterized by its complex glycosidic structure, which contributes to its biological activities. The molecular formula of tenuifolin is C₃₆H₅₆O₁₂, with a molecular weight of 680.37 g/mol .
Tenuifolin exhibits a variety of biological activities, making it a compound of interest in pharmacological research:
The synthesis of tenuifolin can be achieved through various methods:
Tenuifolin's applications are primarily found in the fields of medicine and pharmacology:
Research has focused on the interactions of tenuifolin with various biological systems:
Several compounds share structural or functional similarities with tenuifolin. Here are some notable examples:
Compound Name | Source | Similarity to Tenuifolin | Unique Features |
---|---|---|---|
Polygala saponins | Polygala tenuifolia | Both are extracted from the same plant | Varying degrees of potency and bioactivity |
Ginsenosides | Panax ginseng | Both are saponins with neuroprotective effects | Ginsenosides also exhibit anti-fatigue effects |
Oleanolic acid | Various plants | Structural similarity as triterpenoids | Known for anti-inflammatory properties |
Tenuifolin stands out due to its specific neuroprotective effects against Alzheimer's-related pathology and its unique sleep-enhancing properties, distinguishing it from other similar compounds that may not exhibit these particular benefits.
Tenuifolin possesses the molecular formula C₃₆H₅₆O₁₂ with a molecular weight of 680.82 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 20183-47-5 and is systematically classified as a triterpenoid saponin [1] [4]. Structural elucidation studies have confirmed that tenuifolin represents a pentacyclic triterpene glycoside containing a single glucose moiety attached to an oleanane skeleton [1] [5].
The molecular structure consists of an aglycone component known as presenegenin, which features a characteristic oleanane backbone with two carboxylic acid functional groups [2] [5]. This aglycone is glycosidically linked to a β-D-glucopyranose unit at the C-3 position [1] [2]. Spectroscopic analysis has revealed that the compound contains fifteen defined stereocenters, contributing to its complex three-dimensional architecture [2] [6].
Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structural identity of tenuifolin [4] [6]. The molecular structure demonstrates the characteristic features of oleanane-type triterpenoids, including the pentacyclic ring system and specific substitution patterns that distinguish it from other saponin compounds [12] [14].
Property | Value |
---|---|
Molecular Formula | C₃₆H₅₆O₁₂ |
Molecular Weight | 680.82 g/mol |
CAS Number | 20183-47-5 |
Chemical Class | Triterpenoid saponin (oleanane-type) |
Stereoisomers | 15 defined stereocenters |
Aglycone Component | Presenegenin (dicarboxylic acid derivative) |
Sugar Moiety | Single glucose unit |
The complete International Union of Pure and Applied Chemistry systematic name for tenuifolin is (2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid [1] [2]. This comprehensive nomenclature reflects the detailed stereochemical configuration and functional group positioning within the molecular structure.
Alternative systematic designations include the descriptor "Olean-12-ene-23,28-dioic acid, 3-(β-D-glucopyranosyloxy)-2,27-dihydroxy-, (2β,3β,4α)-" which emphasizes the oleanane skeleton framework [1] [4]. The compound is also referenced as "2β,27-Dihydroxy-3β-(β-D-glucopyranosyloxy)oleana-12-ene-23,28-dioic acid" in chemical databases [2] [3].
Systematic classification places tenuifolin within the broader category of natural products as a member of the triterpenoid saponin family [1] [13]. More specifically, it belongs to the oleanane-type pentacyclic triterpenes, which represent one of the most abundant structural classes of plant-derived triterpenoids [12] [13]. The presence of the glycosidic linkage classifies it as a monodesmosidic saponin, indicating attachment of a single sugar chain to the aglycone backbone [12] [13].
The compound exhibits synonymous nomenclature including "Presenegenin 3-glucoside" and "Tenuifoline," reflecting historical naming conventions and structural relationships to related compounds [2] [5]. These alternative designations are commonly encountered in phytochemical literature and commercial chemical databases.
Classification Level | Description |
---|---|
Main Class | Triterpenoid saponin |
Subclass | Pentacyclic triterpene glycoside |
Skeleton Type | Oleanane skeleton |
Ring System | 5 fused six-membered rings (A, B, C, D, E) |
Functional Groups | Two carboxylic acids, multiple hydroxyl groups |
Glycosidic Component | β-D-Glucopyranose |
Glycosidic Linkage | β-configuration at C-3 position |
Tenuifolin exhibits distinctive physicochemical properties that influence its behavior under various experimental and storage conditions [3] [22]. The compound demonstrates a melting point range of 201-204°C, indicating substantial thermal stability under normal laboratory conditions [3] [22]. Predicted boiling point calculations suggest a value of 853.6 ± 65.0°C, though this represents a theoretical estimate given the compound's tendency to decompose before reaching such elevated temperatures [3] [22].
The density of tenuifolin has been determined to be 1.39 grams per cubic centimeter, reflecting the compact molecular packing characteristic of pentacyclic triterpenoids [3]. Optical rotation measurements reveal a specific rotation of +49° when measured at a concentration of 0.8 in ethanol, indicating the compound's inherent chirality and predominant stereochemical configuration [3].
Solubility characteristics demonstrate that tenuifolin exhibits limited water solubility, being classified as only slightly soluble in aqueous media [22]. Enhanced solubility is observed in dimethyl sulfoxide, achieving concentrations up to 30 milligrams per milliliter (146.88 millimolar) [20] [21]. The compound shows slight solubility in methanol and pyridine, while demonstrating better dissolution in ethanol [20] [22].
Stability assessments reveal that tenuifolin possesses hygroscopic properties, readily absorbing moisture from the atmosphere [3] [22]. This characteristic necessitates careful storage under controlled conditions to maintain compound integrity. The predicted acid dissociation constant value of 4.15 ± 0.70 suggests moderate acidity, consistent with the presence of carboxylic acid functional groups [3] [22].
Storage recommendations specify maintenance at -20°C under an inert atmosphere with protection from light exposure [3] [4]. These conditions are essential for preserving the compound's chemical stability and preventing degradation processes that could compromise analytical accuracy [4] [22].
Solvent/Condition | Property/Value |
---|---|
Water | Slightly soluble |
Dimethyl Sulfoxide | 30 mg/mL (146.88 mM) |
Methanol | Slightly soluble |
Ethanol | Soluble |
Pyridine | Slightly soluble |
Storage Temperature | -20°C (recommended) |
Stability Characteristics | Hygroscopic, sensitive to moisture |
Light Sensitivity | Protect from light |
Atmospheric Stability | Store under inert atmosphere |
The stereochemical complexity of tenuifolin arises from its fifteen defined stereocenters, each contributing to the overall three-dimensional molecular architecture [2] [6]. The absolute configuration has been systematically determined through spectroscopic analysis and comparison with related triterpenoid structures, establishing the specific spatial arrangement of substituents around each chiral center [1] [6].
The oleanane skeleton adopts a characteristic chair conformation for each of the five six-membered rings, designated as rings A, B, C, D, and E [14] [17]. This conformational preference minimizes steric interactions while maximizing stability through optimal bond angles and torsional arrangements [14] [17]. The rigid pentacyclic framework constrains molecular flexibility, resulting in a relatively fixed three-dimensional structure [14] [15].
Conformational analysis reveals that the glucose moiety attached at the C-3 position exhibits β-anomeric configuration, as confirmed through nuclear magnetic resonance coupling patterns and optical rotation data [1] [2]. The β-linkage provides enhanced stability compared to the corresponding α-anomer and influences the overall molecular shape and intermolecular interactions [12] [13].
Molecular dynamics simulations have demonstrated that tenuifolin maintains structural integrity through intramolecular hydrogen bonding networks [6]. These interactions primarily involve the hydroxyl groups of the glucose unit and the carboxylic acid functionalities of the aglycone, contributing to conformational stability [6]. The compound's ability to form stable complexes with protein targets has been attributed to its well-defined three-dimensional structure and strategic positioning of hydrogen bond donors and acceptors [6] [28].
Stereochemical relationships within the molecule include the specific orientation of methyl groups at positions characteristic of the oleanane framework [14] [17]. The C-29 methyl group positioning at C-20 of the E ring distinguishes oleanane-type compounds from their ursane counterparts, where this substituent is located at C-19 [14]. This structural distinction influences both physical properties and biological activity profiles [14] [19].
The conformational rigidity imposed by the pentacyclic framework results in limited rotational freedom around single bonds within the ring system [15]. However, the glucose substituent retains some conformational flexibility, particularly around the glycosidic linkage, allowing for adaptive binding to molecular targets while maintaining the core structural integrity [6] [12].
Tenuifolin belongs to the extensively studied class of triterpenoid saponins, which represent a diverse group of plant secondary metabolites characterized by the presence of a triterpene aglycone linked to one or more sugar moieties [12] [13]. Within this broad classification, tenuifolin specifically represents an oleanane-type pentacyclic triterpenoid saponin, placing it among the most structurally abundant and pharmacologically significant members of this chemical family [12] [13].
The oleanane skeleton that forms the backbone of tenuifolin consists of five fused six-membered rings arranged in a characteristic three-dimensional configuration [14] [17]. This structural framework is biosynthetically derived from the cyclization of 2,3-oxidosqualene through the action of specific oxidosqualene cyclase enzymes, which direct the formation of the pentacyclic ring system [12] [15]. The resulting β-amyrin intermediate undergoes subsequent oxidative modifications to generate the diverse array of oleanane-type compounds found in nature [12] [15].
Structural relationships within the triterpenoid saponin family demonstrate that tenuifolin shares common features with other oleanane derivatives while maintaining distinctive characteristics [12] [13]. The presence of two carboxylic acid groups at positions 23 and 28 of the oleanane framework represents a relatively uncommon substitution pattern that distinguishes tenuifolin from more prevalent monocarboxylic acid derivatives such as oleanolic acid [14] [19]. This dicarboxylic acid functionality significantly influences the compound's physicochemical properties and biological activity profile [14] [19].
The glycosidic component of tenuifolin consists of a single β-D-glucose unit attached at the C-3 position of the aglycone [1] [12]. This monodesmosidic structure contrasts with bidesmosidic saponins that contain sugar chains at multiple positions on the triterpene backbone [12] [13]. The β-anomeric configuration of the glucose linkage is characteristic of most naturally occurring triterpenoid saponins and contributes to enhanced stability compared to α-linked alternatives [12] [13].
Comparative structural analysis reveals that tenuifolin represents a specific structural variant within the broader category of Polygala tenuifolia saponins [27] [29]. Related compounds from this plant source include onjisaponin B and other polygalasaponins that share the oleanane backbone but differ in their substitution patterns and glycosidic components [28] [29]. These structural variations result in distinct pharmacological profiles while maintaining common mechanistic features related to the shared oleanane framework [28] [29].
The classification of tenuifolin as a secondary saponin reflects its stable chemical properties and resistance to hydrolytic degradation under physiological conditions [7]. This stability is attributed to the β-glycosidic linkage and the structural protection provided by the rigid pentacyclic framework [7] [12]. The compound's membership in the oleanane family also indicates shared biosynthetic origins and evolutionary relationships with other pentacyclic triterpenoids found throughout the plant kingdom [12] [15].
Structural Feature | Classification Details |
---|---|
Core Skeleton | Oleanane-type pentacyclic triterpene |
Ring Configuration | Five fused six-membered rings (A, B, C, D, E) |
Functional Substitution | Dicarboxylic acid at positions 23 and 28 |
Glycosidic Type | Monodesmosidic (single sugar chain) |
Sugar Component | β-D-Glucopyranose |
Linkage Position | C-3 of aglycone backbone |
Anomeric Configuration | β-configuration |
Saponin Classification | Secondary saponin with enhanced stability |
Tenuifolin represents a significant bioactive triterpenoid saponin found across multiple plant families, with distinctive distribution patterns and accumulation characteristics that reflect both phylogenetic relationships and ecological adaptations. This comprehensive analysis examines the natural occurrence, botanical distribution, and phytochemical characteristics of tenuifolin across diverse plant taxa.
Polygala tenuifolia Willd., commonly known as Yuan Zhi in traditional Chinese medicine, serves as the principal natural source of tenuifolin [1] [2]. This perennial herb belongs to the family Polygalaceae and demonstrates remarkable consistency in tenuifolin production across its geographic range [3] [4].
The species exhibits a distinctive karyotype with 2n = 2x = 38 chromosomes and has undergone two documented whole genome duplication events occurring approximately 39-44 million years ago and 18-20 million years ago respectively [5]. These polyploidization events have contributed significantly to the expansion of cytochrome P450 and UDP-glucosyltransferase gene families, which are crucial for triterpenoid saponin biosynthesis [5].
Geographic Distribution and Habitat:
Polygala tenuifolia demonstrates a predominantly temperate Asian distribution, with natural populations documented across China, Korea, and eastern Siberia [6] [7]. The species thrives in diverse ecological conditions, from agricultural landscapes to roadsides and moderately grazed pastures, indicating considerable ecological plasticity [8]. Within China, the species is particularly abundant in the northeast, north, and northwest regions, where it has been extensively cultivated for medicinal purposes since the early 1980s [9].
Phytochemical Profile:
The roots of P. tenuifolia contain the highest concentrations of tenuifolin, with total saponin content reaching 3.29% in root tissues compared to only 2.46% in aerial portions [8]. This preferential accumulation in root tissues aligns with the traditional medicinal use of root material and explains the commercial focus on root extraction [10]. The compound exists as part of a complex mixture of oleanane-type triterpenoid saponins, including related compounds such as tenuigenin, polygalasaponins, and onjisaponins [11] [12].
Cinnamomum tenuifolium, commonly known as Japanese cinnamon, represents a significant secondary source of tenuifolin, belonging to the distinct Lauraceae family [13] [14]. This finding demonstrates the convergent evolution of tenuifolin biosynthesis across phylogenetically distant plant lineages.
Botanical Characteristics:
C. tenuifolium is an evergreen tree reaching heights of 10-15 meters with a diameter at breast height of 30-35 centimeters [15]. The species exhibits distinctive morphological features including red to red-brown slender branchlets and ovate-oblong to oblong-lanceolate leaves measuring 7-10 × 3-3.5 centimeters [15]. The compound has been specifically isolated from stem tissues, indicating tissue-specific accumulation patterns distinct from those observed in Polygala species [13] [16].
Geographic Range:
The species demonstrates a more restricted geographic distribution compared to P. tenuifolia, with natural populations limited to Japan, Korea, Taiwan, and eastern Chinese provinces including Anhui, Fujian, Sichuan, Jiangsu, Jiangxi, and Zhejiang [14] [15]. The species typically inhabits lowland evergreen forests at elevations between 300-1000 meters [14].
Phytochemical Composition:
Recent investigations have identified tenuifolin alongside novel sesquiterpenoids and butanolides in C. tenuifolium stem extracts [13] [16]. The co-occurrence of these compounds suggests unique biosynthetic pathways that differ from those documented in Polygalaceae species, potentially involving alternative cyclization and modification reactions [16].
The distribution of tenuifolin across different plant tissues reveals consistent patterns that reflect underlying physiological and biochemical processes fundamental to secondary metabolite accumulation [10] [17].
Root System Accumulation:
In Polygala tenuifolia, tenuifolin demonstrates preferential accumulation in root tissues, with the highest concentrations found in cortical regions [17] [18]. Quantitative polymerase chain reaction analyses have revealed that the cytochrome P450 enzyme PtCYP721A57, crucial for tenuifolin biosynthesis, exhibits maximum expression in root cortex tissues, followed by whole root tissue and xylem [17] [18]. This expression pattern directly correlates with observed tenuifolin content distribution, providing molecular evidence for tissue-specific biosynthetic activity [17].
Age-Related Distribution Patterns:
The relationship between plant age and tenuifolin accumulation demonstrates a complex inverse correlation [10]. While annual roots contain the highest quality saponin content, triennial roots provide approximately 2-3 times the biomass, creating a quality versus quantity trade-off that influences commercial harvesting practices [10]. Specifically, annual plants demonstrate very high biosynthetic activity with optimal tenuifolin concentrations, while plants older than three years show decreased content alongside moderate to low biosynthetic activity [10].